

# Adriforant Hydrochloride (ZPL-389) Phase 2 Trials: A Technical Troubleshooting Guide

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Compound of Interest		
Compound Name:	Adriforant hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses frequently asked questions regarding the phase 2 clinical trials of **Adriforant hydrochloride** (also known as ZPL-389 and PF-03893787). Adriforant is a potent and selective antagonist of the histamine H4 receptor (H4R). While preclinical data in animal models showed promise for treating itch and inflammation, these results did not translate into clinical efficacy in human trials.

# Frequently Asked Questions (FAQs)

Q1: For which indications did Adriforant hydrochloride fail in phase 2 trials?

Contrary to some inquiries, there is no publicly available evidence to suggest that **Adriforant hydrochloride** entered phase 2 clinical trials for narcolepsy or schizophrenia. The primary indication for which Adriforant underwent phase 2 evaluation and ultimately failed was moderate to severe atopic dermatitis (also known as eczema).[1][2]

Q2: What was the primary reason for the termination of the **Adriforant hydrochloride** phase 2 trials in atopic dermatitis?

The phase 2 clinical trials for Adriforant in atopic dermatitis were terminated early due to a lack of efficacy.[1][2][3] Initial trial results indicated that the treatment did not show a meaningful effect in participants with moderate to severe atopic dermatitis when compared to placebo.[1][2]

## Troubleshooting & Optimization





After 16 weeks of treatment, the reduction in the extent and severity of eczema symptoms was similar across all treatment groups, including the placebo group.[1]

Q3: What was the proposed mechanism of action for **Adriforant hydrochloride** in atopic dermatitis?

Adriforant is a selective antagonist of the histamine H4 receptor (H4R).[1] Histamine, a key mediator in allergic and inflammatory responses, binds to four different receptors (H1R, H2R, H3R, and H4R). The H4R is primarily found on immune cells such as mast cells, eosinophils, and T-cells. By blocking the H4R, Adriforant was expected to inhibit the signaling pathways that lead to inflammation and itching, which are hallmark symptoms of atopic dermatitis.[1]

Q4: Were there any significant safety concerns identified in the phase 2 trials?

While the trials were terminated for lack of efficacy, safety data was collected. In one of the trials, 60% of all participants (175 out of 291) experienced one or more adverse events.[1] However, there was no meaningful difference in the number of adverse events between the Adriforant treatment groups and the placebo group.[2] Serious adverse events occurred in 3% of participants (10 out of 291).[1] Discontinuation of the trial treatment due to adverse events occurred in 12% of participants (35 out of 291), with the most common reasons being worsening of atopic dermatitis, nausea, dizziness, and difficulty breathing.[1]

# **Troubleshooting Experimental Discrepancies**

Issue: Preclinical Efficacy in Murine Models Not Replicated in Human Trials

Researchers may observe a significant anti-inflammatory and anti-pruritic effect of H4R antagonists in mouse models of atopic dermatitis, which was not seen in the human clinical trials of Adriforant.[4] This is a common challenge in drug development.

#### Possible Explanations:

Species-Specific Differences in H4R Pharmacology: The pharmacology of the histamine H4
receptor can differ between species. While Adriforant acts as a competitive antagonist at the
murine H4R, subtle differences in receptor structure, signaling, and expression patterns in
humans may lead to a different clinical outcome.[4]



- Complexity of Atopic Dermatitis Pathogenesis: Atopic dermatitis is a multifactorial disease
  involving a complex interplay of genetic, environmental, and immunological factors. It is
  possible that targeting the H4R alone is insufficient to produce a clinically meaningful effect
  in the broader human patient population, even if it is effective in more simplified animal
  models.[4]
- Limitations of Preclinical Models: The animal models used, such as the MC903-induced skin inflammation model, may not fully recapitulate the chronic and heterogeneous nature of human atopic dermatitis.[4]

# **Quantitative Data Summary**

The following tables summarize key data from a phase 2 clinical trial of Adriforant in adults with moderate to severe atopic dermatitis.

Table 1: Overview of a Phase 2 Trial (CZPL389A2203)

Parameter	Value	Reference
Indication	Moderate to Severe Atopic Dermatitis	[2]
Number of Participants	291	[1]
Treatment Duration	Approximately 5.5 months (terminated early)	[1]
Trial Start Date	November 2018	[1]
Trial End Date	August 2020	[1]
Primary Reason for Termination	Lack of Efficacy	[1][2]

Table 2: Summary of Adverse Events (CZPL389A2203)



Adverse Event Category	Percentage of Participants	Number of Participants	Reference
Any Adverse Event	60%	175 out of 291	[1]
Serious Adverse Events	3%	10 out of 291	[1]
Discontinuation due to Adverse Events	12%	35 out of 291	[1]

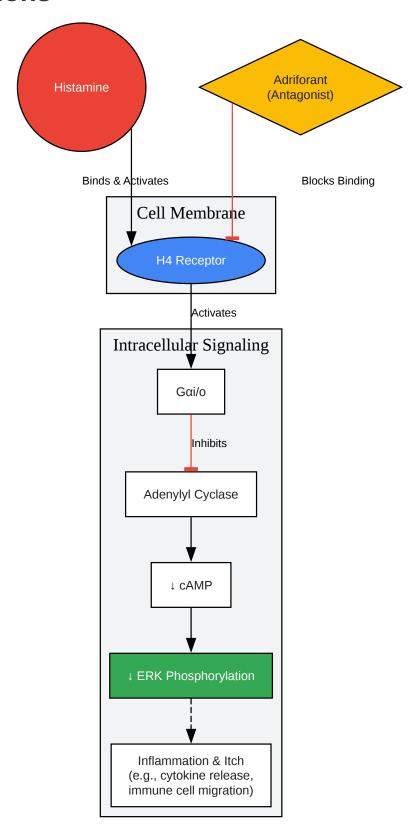
## **Experimental Protocols**

Protocol: Phase 2, Randomized, Double-Blind, Placebo-Controlled, Multicenter Dose-Ranging Study (Based on CZPL389A2203)

- Objective: To assess the efficacy and safety of multiple oral doses of Adriforant (ZPL-389)
   compared to placebo in patients with moderate to severe atopic dermatitis.
- Study Design: Participants were randomized to receive one of several doses of Adriforant or a placebo, administered orally once daily for 16 weeks. The study was double-blinded, meaning neither the participants nor the investigators knew who was receiving the active drug or placebo.
- Inclusion Criteria (General): Adult patients with a diagnosis of moderate to severe atopic dermatitis.
- Exclusion Criteria (General): Use of other investigational drugs or therapies that could interfere with the study results.
- Primary Efficacy Endpoint: The primary outcome was measured by the proportion of patients
  achieving a score of 0 (clear) or 1 (almost clear) on the Investigator's Global Assessment
  (IGA) scale, with at least a 2-point improvement from their baseline score at week 16.
- Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, and laboratory abnormalities throughout the study.



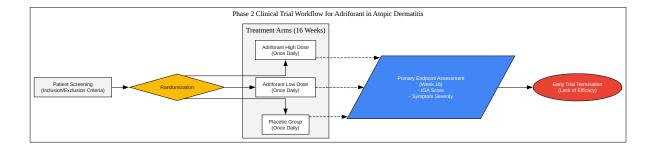
## **Visualizations**



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Caption: Simplified signaling pathway of the Histamine H4 Receptor and the antagonistic action of Adriforant.



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